N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
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Overview
Description
N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a heterocyclic compound that belongs to the class of thioxopyrimidines.
Preparation Methods
The synthesis of N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine typically involves cyclization reactions. The most common synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These methods often require specific reaction conditions, such as the use of sulfur-containing reagents and appropriate solvents to facilitate the formation of the thioxopyrimidine ring .
Chemical Reactions Analysis
N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the thioxopyrimidine ring or the glycine moiety .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an inhibitor of specific protein-protein interactions, such as the MDM2-p53 and MDMX-p53 interactions, which are important in cancer research . Additionally, it has been investigated for its antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
The mechanism of action of N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MDM2-p53 and MDMX-p53 interactions, it binds to the MDM2 and MDMX proteins, preventing them from interacting with the p53 protein . This leads to the activation of p53, a tumor suppressor protein, which can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other thioxopyrimidines and their derivatives, such as 2-thioxodihydropyrimidine-4,6-dione and 2-thioxotetrahydropyrimidine-4,6-dione . These compounds share some structural similarities but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C7H7N3O4S |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |
InChI Key |
DAGTUXYYGAALIV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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